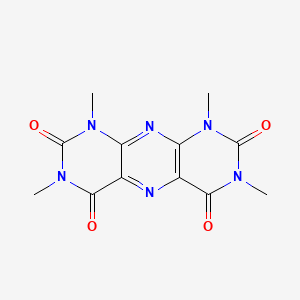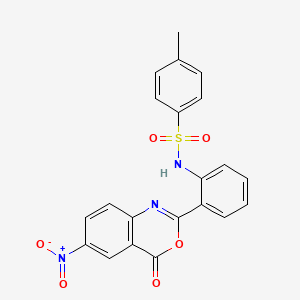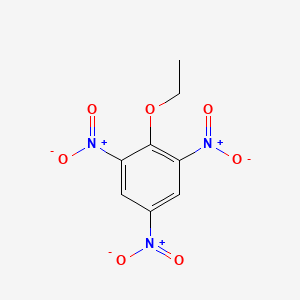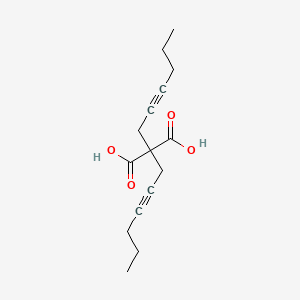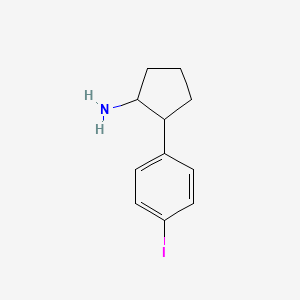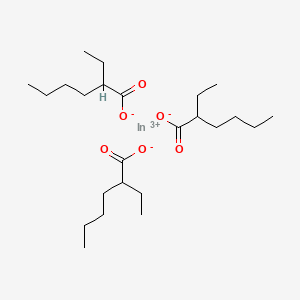
Indium(III) 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid and is known for its solubility in organic solvents. This compound is widely used in various industrial and scientific applications due to its unique properties, including its role as a precursor in the formation of indium oxide thin films .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate can be synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as:
InCl3+3C8H15O2H→In(C8H15O2)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form indium oxide.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Elemental indium (In)
Substitution: Various indium complexes depending on the substituting ligand
Aplicaciones Científicas De Investigación
Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium oxide thin films, which are essential in the production of transparent conductive coatings for electronic devices.
Biology: Investigated for its potential antimicrobial properties and its role in bioimaging and radiopharmaceuticals.
Medicine: Explored for its use in anticancer therapies and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices
Mecanismo De Acción
The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:
In Antimicrobial Therapy: It disrupts microbial cell membranes and interferes with essential metabolic processes.
In Photodynamic Therapy: It generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
In Catalysis: It acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates
Comparación Con Compuestos Similares
Indium(III) 2-ethylhexanoate can be compared with other indium(III) complexes such as:
- Indium(III) acetate
- Indium(III) chloride
- Indium(III) nitrate
Uniqueness:
- Solubility: this compound is more soluble in organic solvents compared to indium(III) chloride and indium(III) nitrate.
- Applications: It is specifically used as a precursor for indium oxide thin films, which is not a common application for indium(III) acetate or indium(III) nitrate .
Propiedades
Número CAS |
67816-06-2 |
|---|---|
Fórmula molecular |
C24H45InO6 |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



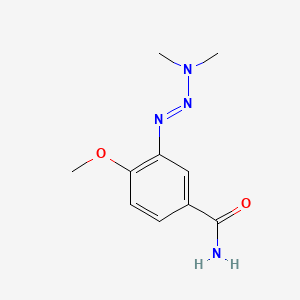
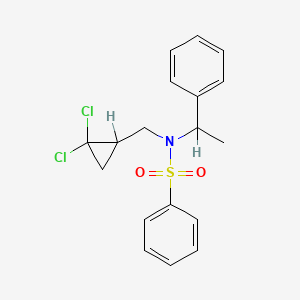
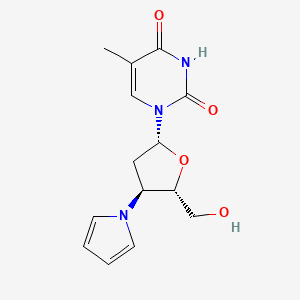
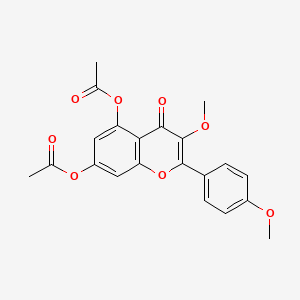
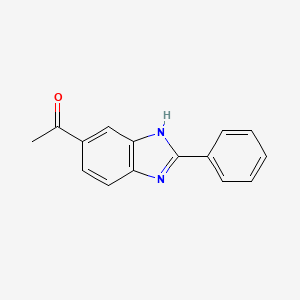
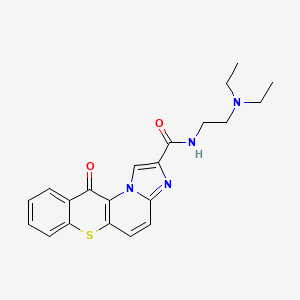
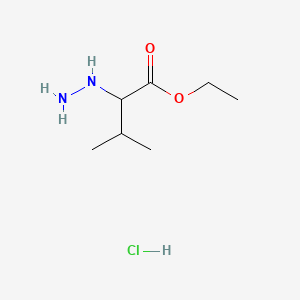
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
